Feudomycin A Hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C27H32ClNO9 |
|---|---|
Molecular Weight |
550.0 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H31NO9.ClH/c1-4-27(34)9-13-19(16(10-27)37-17-8-14(28)22(29)11(2)36-17)26(33)21-20(24(13)31)23(30)12-6-5-7-15(35-3)18(12)25(21)32;/h5-7,11,14,16-17,22,29,31,33-34H,4,8-10,28H2,1-3H3;1H/t11-,14?,16-,17-,22+,27-;/m0./s1 |
InChI Key |
RJBRMLBEOWYERX-ZTFSCGJJSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5CC([C@@H]([C@@H](O5)C)O)N)O.Cl |
Canonical SMILES |
CCC1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O.Cl |
Origin of Product |
United States |
Microbial Origins and Biosynthetic Pathways of Feudomycin a
Feudomycin A is a product of bacterial secondary metabolism, specifically from the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive compounds.
Feudomycin A is produced by a mutant strain of the bacterium Streptomyces coeruleorubidus. The parent strain, designated ME130-A4, was subjected to mutagenesis to generate various blocked mutants nih.gov. From these mutants, the strain 4N-140 was identified as the producer of new anthracyclines, including Feudomycin A and Feudomycin B nih.govsmolecule.com. Streptomyces coeruleorubidus is a species known to produce a variety of other anthracycline compounds, such as baumycins, ficellomycin, and rubomycin wikipedia.org.
| Attribute | Information | Reference |
|---|---|---|
| Producing Species | Streptomyces coeruleorubidus | nih.govwikipedia.org |
| Parent Strain | ME130-A4 | nih.govsmolecule.com |
| Mutant Strain | 4N-140 | nih.govsmolecule.com |
The biosynthesis of Feudomycin A follows the general pathway for anthracycline antibiotics, which are classified as type II polyketides mdpi.com. This process is governed by a large, multi-gene biosynthetic gene cluster (BGC) that encodes all the necessary enzymes for the assembly and modification of the molecule. The key steps in the biosynthesis of anthracyclines like Feudomycin A typically include:
Polyketide Chain Assembly: The carbon backbone of the aglycone is assembled by a type II polyketide synthase (PKS) complex. This complex iteratively adds two-carbon units, typically derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain.
Cyclization and Aromatization: The polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tetracyclic ring structure of the anthracycline aglycone.
Tailoring Modifications: The aglycone is further modified by a series of tailoring enzymes, which can include hydroxylases, methyltransferases, and oxidoreductases. These modifications are crucial for the biological activity of the final compound.
Glycosylation: A sugar moiety, derived from a separate biosynthetic pathway, is attached to the aglycone by a glycosyltransferase. In the case of many anthracyclines, this sugar is an amino sugar like L-daunosamine mdpi.com.
While the specific biosynthetic gene cluster for Feudomycin A has not been explicitly detailed in the available scientific literature, it is expected to share significant homology with the BGCs of other well-studied anthracyclines such as daunorubicin (B1662515) and doxorubicin (B1662922), which are also produced by Streptomyces species researchgate.net.
Heterologous Expression Systems for Biosynthetic Gene Clusters
Heterologous expression, the process of transferring a biosynthetic gene cluster from its native producer into a more genetically tractable host organism, is a powerful tool for studying and engineering natural product biosynthesis. This technique can lead to improved yields of the target compound, the production of novel analogues, and a better understanding of the function of the genes within the cluster.
For anthracyclines, heterologous expression has been successfully applied to the biosynthetic gene clusters of compounds like steffimycin asm.orgnih.gov. In these studies, the gene cluster was cloned and introduced into a heterologous host, such as Streptomyces albus, leading to the production of the corresponding anthracycline or its biosynthetic intermediates asm.orgnih.gov.
Molecular Mechanism of Action of Feudomycin a in Biological Systems
Intercalation and Interaction with Nucleic Acids
A primary mechanism through which Feudomycin A exerts its cytotoxic effects is through its direct interaction with nuclear DNA. This interaction involves the insertion of the planar chromophore of the anthracycline molecule between the base pairs of the DNA double helix.
The antitumor activity of anthracyclines like daunorubicin (B1662515), a close structural analog of Feudomycin A, is strongly associated with their ability to intercalate into DNA. The process is initiated by an initial interaction between the positively charged amino group on the sugar moiety of the molecule and the negatively charged phosphate (B84403) backbone of DNA. Following this initial binding, the planar ring system of the molecule inserts itself into the DNA helix, primarily showing a preference for GC-rich sequences.
This intercalation event induces significant structural and conformational changes in the DNA. The insertion of the drug molecule forces the base pairs apart, leading to a localized unwinding of the double helix and an increase in the distance between adjacent base pairs, a phenomenon known as "base pair rise". This distortion also causes bending of the DNA axis and alters the width of the DNA grooves. These structural perturbations are fundamental to the compound's ability to interfere with DNA-dependent enzymatic processes.
Table 1: Structural Consequences of Anthracycline-DNA Intercalation
| Structural Parameter | Consequence of Intercalation |
| DNA Helix | Localized unwinding and elongation |
| Base Pairs | Increased separation (rise) |
| DNA Grooves | Alteration in minor groove width |
| Overall Structure | Bending of the DNA helical axis |
The significant distortion of the DNA template caused by Feudomycin A intercalation physically obstructs the progression of enzymes involved in DNA replication and transcription. DNA and RNA polymerases, which travel along the DNA strand to synthesize new nucleic acid chains, are unable to proceed past the site of the bulky drug-DNA complex. This steric hindrance leads to a potent inhibition of both DNA and RNA synthesis, ultimately halting the processes necessary for cell division and protein production.
Topoisomerase II Inhibition and Associated DNA Damage
Beyond simple intercalation, Feudomycin A, like other prominent anthracyclines, targets the nuclear enzyme topoisomerase II, a critical component in managing DNA topology.
Topoisomerase II enzymes resolve the topological problems that arise during DNA replication, transcription, and recombination, such as supercoils and knots. They function by creating transient double-strand breaks in the DNA, passing another segment of the double helix through the break, and then resealing it.
Feudomycin A acts as a topoisomerase II "poison." It does not inhibit the enzyme's ability to cleave the DNA but rather interferes with the re-ligation step. The drug stabilizes a ternary complex formed between topoisomerase II and the cleaved DNA, trapping the enzyme in a state where it is covalently bound to the 5' ends of the broken DNA strands. This action effectively prevents the resealing of the DNA double helix, transforming a transient enzymatic intermediate into a permanent DNA lesion.
The stabilization of the topoisomerase II-DNA cleavage complex results in the accumulation of persistent, protein-linked DNA double-strand breaks. Unlike the transient breaks created during the normal enzymatic cycle, these drug-induced lesions are highly cytotoxic. The presence of numerous double-strand breaks is a form of severe DNA damage that triggers cellular DNA damage response (DDR) pathways. While cells possess repair mechanisms for such breaks, such as nonhomologous end joining (NHEJ) and homologous recombination (HR), the sheer number of lesions induced by the drug can overwhelm these systems. This extensive and irreparable DNA damage is a potent signal for the initiation of programmed cell death.
Induction of Cellular Apoptosis
The culmination of DNA intercalation, inhibition of macromolecular synthesis, and the generation of extensive DNA damage is the induction of cellular apoptosis, or programmed cell death. Apoptosis is a controlled, energy-dependent process that eliminates damaged cells without inducing an inflammatory response. The apoptotic signaling cascade can be initiated through two primary routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
Anthracycline-induced apoptosis is often mediated by the intrinsic pathway, which is triggered by intracellular stress signals such as DNA damage. The accumulation of DNA double-strand breaks activates sensor proteins that, in turn, activate pro-apoptotic proteins of the BCL-2 family, such as BAX and BAK. These proteins lead to mitochondrial outer membrane permeabilization (MOMP), causing the release of cytochrome c from the mitochondria into the cytoplasm. Cytoplasmic cytochrome c then complexes with other factors to activate a cascade of effector enzymes called caspases, which execute the dismantling of the cell.
Furthermore, studies on daunorubicin have shown that it can stimulate the hydrolysis of sphingomyelin (B164518) in the cell membrane, leading to the generation of ceramide. Ceramide is a lipid second messenger that can act as a potent signaling molecule to initiate and amplify the apoptotic cascade. This suggests that Feudomycin A may also engage multiple, interconnected pathways to ensure the efficient elimination of cells that have sustained critical levels of damage.
Table 2: Key Molecular Events in Feudomycin A-Induced Apoptosis
| Cellular Event | Key Molecules Involved | Outcome |
| DNA Damage Sensing | ATM, ATR, p53 | Activation of apoptotic signals |
| Mitochondrial Pathway Activation | BAX, BAK, BCL-2 family | Mitochondrial membrane permeabilization |
| Apoptosome Formation | Cytochrome c, Apaf-1 | Caspase cascade activation |
| Execution Phase | Caspase-3, Caspase-9 | Cellular dismantling and death |
| Lipid Signaling | Sphingomyelinase, Ceramide | Amplification of apoptotic signal |
Activation of Caspase Pathways
The induction of apoptosis by anthracyclines is heavily reliant on the activation of a cascade of cysteine-aspartic proteases known as caspases. This activation occurs through both the intrinsic and extrinsic apoptotic pathways.
The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. Anthracyclines have been shown to upregulate the expression of Fas ligand (FasL) and its receptor, Fas. This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8. nih.gov Activated caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid (BH3 interacting-domain death agonist), leading to the activation of the intrinsic pathway. nih.gov
The intrinsic pathway , or mitochondrial pathway, is also a key target of anthracycline-induced apoptosis. The generation of reactive oxygen species (ROS) and DNA damage, both hallmarks of anthracycline activity, lead to the permeabilization of the mitochondrial outer membrane. nih.gov This results in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 (Apoptotic protease activating factor 1) and pro-caspase-9 to form a complex known as the apoptosome. nih.gov Within the apoptosome, pro-caspase-9 is cleaved and activated, which then activates the executioner caspase-3. nih.govnih.gov Studies have demonstrated that caspase activation is an early event in anthracycline-induced apoptosis. nih.gov
Upregulation of Pro-Apoptotic Gene Expression
The balance between pro-apoptotic and anti-apoptotic proteins is critical for cell survival, and anthracyclines shift this balance in favor of apoptosis by modulating the expression of key regulatory genes. A primary mechanism involves the activation of the p53 tumor suppressor protein in response to DNA damage. nih.gov Activated p53 can transcriptionally upregulate the expression of pro-apoptotic members of the Bcl-2 family, such as Bax (Bcl-2-associated X protein) and Bak (Bcl-2 homologous antagonist/killer). nih.gov
Bax and Bak, once activated, oligomerize in the mitochondrial outer membrane, leading to the formation of pores and the subsequent release of cytochrome c. nih.gov Concurrently, anthracyclines can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL. nih.gov The resulting increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction by this class of drugs. nih.gov Furthermore, anthracyclines can influence the expression of other pro-apoptotic "BH3-only" proteins, which act as sensors of cellular stress and can activate Bax and Bak or inhibit anti-apoptotic Bcl-2 family members. nih.gov
Cell Cycle Perturbations
Mechanisms of Cell Cycle Arrest (e.g., G2 Phase Arrest)
Anthracyclines are well-known for their ability to interfere with the cell cycle, a key aspect of their anticancer activity. One of the primary mechanisms is the inhibition of topoisomerase II. wikipedia.orgyoutube.com This enzyme is crucial for resolving DNA topological problems during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, anthracyclines lead to the accumulation of DNA double-strand breaks. wikipedia.orgoup.com
The presence of DNA damage triggers the activation of DNA damage response (DDR) pathways, primarily mediated by the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). oup.comnih.gov These kinases phosphorylate and activate a cascade of downstream effectors, including the checkpoint kinases CHK1 and CHK2. oup.comnih.gov Activated CHK1 and CHK2, in turn, phosphorylate and inactivate phosphatases such as Cdc25, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. nih.gov
Specifically, the inactivation of Cdc25 prevents the activation of the CDK1/Cyclin B1 complex, which is essential for entry into mitosis. This leads to a block in the G2 phase of the cell cycle, preventing cells with damaged DNA from proceeding into mitosis. nih.govresearchgate.netaacrjournals.org This G2/M arrest provides the cell with an opportunity to repair the DNA damage; however, if the damage is too extensive, the cell is directed towards apoptosis. researchgate.net
Reactive Oxygen Species (ROS) Generation and Oxidative Stress
Contribution of Free Radical Formation to Cytotoxicity
A significant component of the cytotoxic action of anthracyclines is the generation of reactive oxygen species (ROS) and the subsequent induction of oxidative stress. nih.govfrontiersin.org The quinone moiety in the anthracycline structure can undergo redox cycling. frontiersin.org This process involves the enzymatic reduction of the anthracycline to a semiquinone radical by enzymes such as NADPH cytochrome P450 reductase. nih.gov In the presence of molecular oxygen, this semiquinone rapidly donates an electron to oxygen, regenerating the parent anthracycline and forming a superoxide (B77818) anion radical (O2•−). frontiersin.orgnih.gov
This cycle can repeat, leading to the continuous production of superoxide radicals. Superoxide can be further converted to other ROS, such as hydrogen peroxide (H2O2) and the highly reactive hydroxyl radical (•OH), through various cellular reactions, including those catalyzed by superoxide dismutase and the Fenton reaction in the presence of iron. nih.gov
Differential Activity in Cellular Models
The cytotoxic effects of anthracyclines can vary significantly across different cancer cell lines. This differential activity is influenced by a multitude of factors, including the expression levels of drug targets (like topoisomerase II), the status of DNA repair pathways, the expression of drug efflux pumps (such as P-glycoprotein), and the activity of metabolic enzymes like carbonyl reductase 1 (CBR1), which can metabolize anthracyclines into less active forms. nih.govnih.gov
Below is an interactive data table summarizing the differential cytotoxicity of various anthracyclines in A549 human lung carcinoma cells, with and without the overexpression of CBR1, which is known to confer resistance. The IC50 value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Anthracycline | Cell Line | IC50 (µM) | Fold Resistance (CBR1 vs. empty vector) |
| Doxorubicin (B1662922) | A549/ev (empty vector) | 0.15 ± 0.02 | 1.13 |
| A549/CBR1 | 0.17 ± 0.02 | ||
| Daunorubicin | A549/ev | 0.04 ± 0.01 | 2.05 |
| A549/CBR1 | 0.09 ± 0.01 | ||
| Epirubicin | A549/ev | 0.11 ± 0.01 | 1.09 |
| A549/CBR1 | 0.12 ± 0.01 | ||
| Idarubicin | A549/ev | 0.01 ± 0.00 | 2.86 |
| A549/CBR1 | 0.03 ± 0.00 | ||
| Aclarubicin | A549/ev | 0.02 ± 0.00 | 24.56 |
| A549/CBR1 | 0.43 ± 0.05 | ||
| Data derived from a study on CBR1-induced resistance in lung cancer cells. nih.gov |
This table illustrates that the sensitivity to different anthracyclines and the degree of resistance conferred by CBR1 overexpression can vary substantially, highlighting the importance of cellular context in determining the activity of these compounds. nih.gov
In Vitro Cytotoxicity Studies in Cancer Cell Lines (e.g., HeLa, L1210, MCF-7)
The cytotoxic potential of Feudomycin A Hydrochloride has been evaluated against a panel of cancer cell lines, providing crucial insights into its anticancer activity. While comprehensive public data remains limited, the available research indicates a significant inhibitory effect on the proliferation of various tumor cells. Studies involving related anthracyclines suggest a potent cytotoxic response in cell lines such as HeLa (cervical cancer), L1210 (leukemia), and MCF-7 (breast cancer).
The mechanism of cytotoxicity for anthracyclines like this compound is multifaceted. It is widely understood that these compounds can intercalate into DNA, thereby disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. Furthermore, they are known to inhibit the enzyme topoisomerase II, which is crucial for resolving DNA topological problems during cellular processes. This inhibition leads to the accumulation of DNA double-strand breaks, a catastrophic event for the cell.
Another key aspect of their cytotoxic action involves the generation of reactive oxygen species (ROS). The quinone moiety present in the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS. This oxidative stress can damage cellular components, including lipids, proteins, and DNA, further contributing to cell death.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
|---|---|---|
| HeLa | Cervical Cancer | Data not available |
| L1210 | Leukemia | Data not available |
| MCF-7 | Breast Cancer | Data not available |
Mechanisms of Selective Cytotoxicity in Preclinical Models
A critical aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Preclinical studies are essential in elucidating the mechanisms that might confer such selectivity. For anthracyclines, including presumably this compound, several factors are thought to contribute to their preferential activity against tumor cells.
One of the primary reasons for this selectivity is the higher proliferative rate of cancer cells compared to most normal cells. As the cytotoxic mechanisms of anthracyclines, such as DNA intercalation and topoisomerase II inhibition, are most damaging during cell division, rapidly dividing cancer cells are more susceptible to their effects.
Furthermore, differences in the cellular microenvironment and metabolic state between tumor and normal tissues can influence drug activity. For instance, the often-hypoxic environment of tumors can affect the redox cycling of anthracyclines, potentially modulating their ROS-generating capacity and subsequent cytotoxicity.
Preclinical models, including animal studies and patient-derived xenografts, are invaluable for investigating these mechanisms of selective cytotoxicity. Such studies allow for the evaluation of drug efficacy and toxicity in a more complex biological system, providing a bridge between in vitro findings and potential clinical applications. While specific preclinical data for this compound is not extensively documented, the wealth of information on related anthracyclines provides a strong foundation for understanding its likely behavior in these models.
Research into structural modifications of the anthracycline backbone aims to enhance this therapeutic window. By altering specific functional groups, scientists endeavor to create analogues with improved tumor targeting and reduced off-target effects, a promising avenue for the future development of compounds like this compound.
Synthetic Chemistry and Analogue Development of Feudomycin a
Total Synthesis Approaches to the Anthracycline Skeleton
The total synthesis of the anthracycline skeleton, the core structure of Feudomycin A, is a significant undertaking in organic chemistry. These strategies typically involve the construction of the tetracyclic ring system and the subsequent glycosylation with the appropriate sugar.
Key strategic considerations in the total synthesis of anthracycline aglycones include:
Ring Construction: Various methods have been developed to assemble the A, B, C, and D rings of the anthracycline core. Friedel-Crafts reactions are a common approach to form the C-ring by acylating or alkylating a pre-existing aromatic ring system. libretexts.orgmasterorganicchemistry.comyoutube.com Diels-Alder reactions have also been employed to construct the B and C rings in a stereocontrolled manner.
Stereocontrol: The anthracycline skeleton possesses multiple stereocenters, and achieving the correct relative and absolute stereochemistry is a critical challenge. Asymmetric synthesis methodologies, such as chiral auxiliaries, catalysts, and resolutions, are often integrated into the synthetic route.
Glycosylation: The final step in many total syntheses is the coupling of the aglycone with the daunosamine (B1196630) sugar derivative. This glycosylation reaction must be carefully controlled to achieve the desired α-anomeric linkage with high stereoselectivity. Various glycosylation methods have been developed, often employing glycosyl halides or triflates as donors and Lewis acids as promoters. beilstein-journals.orgbeilstein-journals.orgnih.govrsc.org
A generalized approach to the total synthesis of an anthracycline like Feudomycin A would involve the synthesis of the aglycone, feudomycinone, followed by glycosylation with a protected daunosamine derivative. The synthesis of the aglycone itself can be approached linearly or convergently, where different ring fragments are synthesized separately and then combined.
Table 1: Key Reactions in Anthracycline Skeleton Synthesis
| Reaction Type | Purpose | Key Reagents/Conditions |
| Friedel-Crafts Acylation | C-ring formation | Acyl chloride, Lewis acid (e.g., AlCl₃) |
| Diels-Alder Cycloaddition | B and C ring formation | Diene, Dienophile, Heat or Lewis acid |
| Asymmetric Reduction | Stereocontrol of hydroxyl groups | Chiral reducing agents (e.g., CBS reagent) |
| Glycosylation | Attachment of the sugar moiety | Glycosyl donor, Lewis acid promoter |
Semisynthetic Modifications of Feudomycin A and Related Anthracyclines
Semisynthesis, starting from a naturally occurring anthracycline, offers a more direct route to novel analogues. These modifications aim to alter the compound's biological activity, selectivity, and pharmacokinetic properties.
The chemical structure of Feudomycin A provides several reactive sites for modification, including the amino group on the daunosamine sugar and the various hydroxyl groups on the aglycone. Derivatization of the primary amino group is a common strategy to introduce new functionalities. researchgate.netsigmaaldrich.comnih.govmdpi.comsigmaaldrich.com This can be achieved through acylation, alkylation, or reductive amination.
Oxidation and Reduction: The quinone moiety of the anthracycline core can undergo redox reactions, which are believed to be important for their biological activity. Selective oxidation or reduction of the hydroxyl groups on the aglycone can lead to new analogues with altered properties.
Acylation and Alkylation: The hydroxyl groups on both the aglycone and the sugar moiety can be acylated or alkylated to modify the lipophilicity and steric bulk of the molecule. libretexts.orgmasterorganicchemistry.comyoutube.comnih.govresearchgate.net For instance, acylation of the phenolic hydroxyl groups can be achieved selectively under specific conditions. nih.govresearchgate.net
Table 2: Examples of Semisynthetic Modifications of Anthracyclines
| Reaction Type | Target Functional Group | Potential Outcome |
| N-Acylation | Amino group of daunosamine | Altered solubility and cellular uptake |
| N-Alkylation | Amino group of daunosamine | Modified DNA binding and topoisomerase II inhibition |
| O-Acylation | Hydroxyl groups | Increased lipophilicity |
| O-Alkylation | Hydroxyl groups | Steric hindrance, altered binding interactions |
| Quinone Reduction | Quinone moiety | Formation of hydroquinone, altered redox properties |
Microbial Biotransformation as a Synthetic Tool
Microbial biotransformation utilizes microorganisms or their enzymes to perform specific chemical reactions on a substrate. This approach offers a green and often highly selective alternative to traditional chemical synthesis.
While specific examples of converting other anthracyclines directly to Feudomycin A are not extensively documented, the principle of microbial conversion is well-established within this class of compounds. For instance, certain microbial strains are capable of hydroxylating specific positions on the anthracycline scaffold. It is conceivable that a precursor anthracycline lacking a specific hydroxyl group present in Feudomycin A could be converted through microbial hydroxylation.
The biotransformation of Feudomycin A itself can lead to the production of novel metabolites. Microorganisms can catalyze a variety of reactions, including glycosylation, deglycosylation, methylation, and demethylation. For example, a study has reported the microbial conversion of Feudomycin A to Adriamycin, which involves a hydroxylation reaction. This demonstrates the potential of microbial systems to generate new and potentially bioactive anthracycline analogues from Feudomycin A.
Table 3: Potential Microbial Biotransformations for Anthracycline Analogue Synthesis
| Biotransformation Reaction | Enzymatic System | Potential Product |
| Hydroxylation | Cytochrome P450 monooxygenases | Hydroxylated anthracycline analogues |
| Glycosylation | Glycosyltransferases | Novel glycosylated anthracyclines |
| Deglycosylation | Glycosidases | Aglycone or partially deglycosylated analogues |
| Methylation/Demethylation | Methyltransferases/Demethylases | O-methylated or demethylated derivatives |
Development of Feudomycin A Analogues with Modified Structural Features
The generation of Feudomycin A analogues with modified structural features is primarily focused on two key domains of the molecule: the aglycone core and the appended sugar moiety. Modifications in these regions can profoundly influence the compound's pharmacological properties.
The synthesis of derivatives of the Feudomycin A aglycone, feudomycinone A, is a complex undertaking due to its polycyclic and stereochemically rich structure. Chemical synthesis strategies would likely involve multi-step sequences to construct the tetracyclic ring system with precise control over stereocenters. The introduction of novel substituents on the aromatic rings or modifications to the side chain at C-9 are potential avenues for creating structural diversity. However, specific examples of such synthetic endeavors focused solely on the feudomycinone A core are not extensively reported in publicly available literature.
Similarly, the synthesis of derivatives of the daunosamine sugar moiety offers a promising route to new analogues. Modifications could include alterations of the stereochemistry at various positions, the introduction of different functional groups (e.g., fluoro, azido), or the replacement of the amino group. These changes can impact the molecule's interaction with its biological targets and its pharmacokinetic profile. While general methods for modifying amino sugars are well-established in carbohydrate chemistry, their specific application to create a library of Feudomycin A analogues with diverse sugar moieties has not been a primary focus of published research.
Table 1: Potential Modifications for Aglycone and Sugar Moiety Derivatives of Feudomycin A
| Molecular Scaffold | Potential Modification Site | Type of Modification | Rationale for Modification |
| Aglycone | Aromatic Rings (A, B, C, D) | Introduction of electron-withdrawing or -donating groups | Modulate redox properties and DNA intercalation |
| C-9 Side Chain | Alteration of chain length or functional groups | Influence on topoisomerase II inhibition | |
| C-4 Methoxy Group | Demethylation or replacement with other alkoxy groups | Alteration of binding affinity and solubility | |
| Sugar Moiety | C-3' Amino Group | Acylation, alkylation, or replacement | Modify interactions with target enzymes and DNA |
| C-4' Hydroxyl Group | Epimerization or functionalization | Impact on glycosidic bond stability and target binding | |
| C-6' Methyl Group | Removal or replacement | Influence on steric interactions within the binding site |
This table represents hypothetical modifications based on general principles of medicinal chemistry applied to anthracyclines, as specific literature for Feudomycin A is scarce.
Chemoenzymatic synthesis has emerged as a powerful tool for the generation of complex natural product analogues, combining the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. In the context of Feudomycin A, a chemoenzymatic approach could offer significant advantages over purely chemical or biological methods.
A plausible chemoenzymatic strategy would involve the chemical synthesis of modified aglycone or sugar precursors, followed by their enzymatic coupling. For instance, chemically synthesized feudomycinone A analogues could be glycosylated using engineered glycosyltransferases that exhibit relaxed substrate specificity. This would allow for the attachment of a variety of natural and unnatural sugar moieties, leading to a diverse library of novel Feudomycin A analogues.
Conversely, modified sugar donors, prepared through chemical synthesis, could be enzymatically transferred to the feudomycinone A aglycone. The enzymes involved in the later stages of the daunorubicin (B1662515) biosynthetic pathway, such as glycosyltransferases, could potentially be harnessed for this purpose. However, the successful implementation of such a strategy would require a detailed understanding of the substrate tolerance of these enzymes and potentially protein engineering to broaden their catalytic repertoire.
Table 2: Potential Chemoenzymatic Approaches for Feudomycin A Analogue Synthesis
| Approach | Key Synthetic Step | Enzyme Class | Potential Outcome |
| Glycorandomization | Chemical synthesis of diverse sugar donors | Glycosyltransferases | Library of Feudomycin A analogues with varied sugar moieties |
| Aglycone Diversification | Chemical synthesis of modified feudomycinone A precursors | Glycosyltransferases | Feudomycin A analogues with modified aglycone cores |
| Post-glycosylation Modification | Enzymatic modification of the Feudomycin A scaffold | Oxidoreductases, Methyltransferases | Introduction of hydroxyl or methyl groups at specific positions |
This table outlines potential chemoenzymatic strategies. The successful application of these methods to Feudomycin A has not been specifically documented in available research.
Structure Activity Relationship Sar Studies of Feudomycin a and Its Analogues
Impact of Aglycone Modifications on Biological Activity
The aglycone, the non-sugar portion of the anthracycline, is fundamental to its primary mechanism of action, which involves intercalation into DNA and inhibition of topoisomerase II. Modifications to this tetracyclic structure can significantly alter the compound's efficacy and interaction with its molecular targets.
The substitution pattern on the A-ring of the aglycone, particularly at positions C-13 and C-14, plays a crucial role in the biological activity of anthracyclines.
C-13 Position: Feudomycin A is characterized by the absence of a hydroxyl or ketone group at the C-13 position, possessing a methylene (B1212753) group instead. This structural feature distinguishes it from daunorubicin (B1662515) (which has a ketone) and doxorubicin (B1662922) (which has a hydroxyl group at C-14 and a ketone at C-13). Early studies involving the synthesis of 13-deoxyanthracyclines, including the 13-deoxy analogues of daunorubicin (Feudomycin A) and doxorubicin, revealed that these compounds retained significant antitumor activity. In the P-388 mouse leukemia screen, these 13-deoxy analogues demonstrated efficacy and potency comparable to their parent compounds, daunorubicin and doxorubicin respectively. nih.gov This suggests that while the C-13 ketone is a common feature in many active anthracyclines, it is not an absolute requirement for antitumor activity. The primary mechanism of DNA intercalation and topoisomerase II poisoning appears to be largely preserved in the absence of the C-13 oxygen functionality.
C-14 Position: While Feudomycin A itself does not have a substituent at the C-14 position, this site is critical in the broader context of anthracycline SAR. The hydroxylation at C-14 transforms daunorubicin into the more potent doxorubicin. This hydroxyl group is known to enhance the compound's activity, potentially by forming additional interactions with the DNA-topoisomerase II complex or by influencing the generation of reactive oxygen species (ROS). For Feudomycin A analogues, it can be extrapolated that the introduction of a hydroxyl group at C-14 would likely modulate its biological activity, potentially increasing its potency.
The following table summarizes the structural difference at C-13 and its general impact on antitumor activity based on comparative data.
| Compound | C-13 Substituent | Relative Antitumor Activity |
| Daunorubicin | Ketone (=O) | Active |
| Feudomycin A (13-Deoxydaunorubicin) | Methylene (-CH2-) | Active, comparable to Daunorubicin nih.gov |
| Doxorubicin | Ketone (=O) with C-14 -OH | Highly Active |
| 13-Deoxydoxorubicin | Methylene (-CH2-) with C-14 -OH | Active, comparable to Doxorubicin nih.gov |
The stereochemistry of the aglycone is a critical determinant of the biological activity of anthracyclines. The spatial arrangement of substituents affects the molecule's ability to fit into the DNA minor groove and to interact optimally with topoisomerase II.
Role of the Glycosidic Moiety in Activity and Target Interaction
The glycosidic moiety, the daunosamine (B1196630) sugar attached at the C-7 position of the aglycone, is indispensable for the potent biological activity of anthracyclines. The aglycone alone exhibits significantly reduced activity, highlighting the sugar's vital role. The daunosamine moiety positions itself in the minor groove of DNA, contributing to the stability of the DNA-drug complex and interacting with topoisomerase II.
The amino group at the C-3' position of the daunosamine sugar is a key functional group for the biological activity of anthracyclines.
Importance of the 3'-Amino Group: The protonated amino group at physiological pH forms a crucial ionic bond with the phosphate (B84403) backbone of DNA, significantly enhancing the binding affinity of the entire molecule. This interaction is a major contributor to the stabilization of the anthracycline-DNA complex.
N-Alkylation: Modifications to this amino group have profound effects on the biological activity. For example, N,N-dimethylation of the amino sugar can alter the mechanism of action. While still cytotoxic, some N,N-dimethylated analogues induce less DNA breakage, suggesting a shift in their primary cellular targets or a different mode of interaction with topoisomerase II.
The following table illustrates the general SAR implications of modifying the amino sugar in anthracyclines, which can be extrapolated to Feudomycin A.
| Modification to Daunosamine | SAR Implication |
| Removal of the sugar | Drastic reduction in activity |
| Removal or replacement of the 3'-amino group | Significant loss of DNA binding affinity and activity |
| Acylation of the 3'-amino group | Generally reduces cytotoxicity |
| N,N-dimethylation of the 3'-amino group | Can reduce DNA damage while retaining cytotoxicity |
Comparative SAR Analysis with Clinically Relevant Anthracyclines
A comparative analysis of the structure-activity relationships of Feudomycin A with clinically established anthracyclines like doxorubicin and daunorubicin provides valuable insights into how subtle structural variations can lead to different biological outcomes.
The primary structural distinction between Feudomycin A and daunorubicin is the lack of the C-13 ketone in Feudomycin A. The difference between Feudomycin A and doxorubicin is the absence of both the C-13 ketone and the C-14 hydroxyl group.
Role in Reactive Oxygen Species (ROS) Generation: A significant aspect of anthracycline bioactivity and toxicity is the generation of ROS through redox cycling of the quinone moiety in the aglycone. This process is thought to contribute to their cardiotoxic side effects. The structural modifications at C-13 and C-14 can influence the susceptibility of the molecule to enzymatic reduction and subsequent ROS production. While direct comparative studies on ROS generation by Feudomycin A are scarce, it is plausible that the absence of the C-13 ketone could modulate its redox properties compared to daunorubicin and doxorubicin.
The following table provides a comparative overview of the key structural features and their influence on biological outcomes.
| Feature | Feudomycin A | Daunorubicin | Doxorubicin |
| C-13 Substituent | Methylene (-CH2-) | Ketone (=O) | Ketone (=O) |
| C-14 Substituent | Hydrogen (-H) | Hydrogen (-H) | Hydroxyl (-OH) |
| Primary Molecular Target | DNA, Topoisomerase II | DNA, Topoisomerase II | DNA, Topoisomerase II |
| Antitumor Activity | Active | Active | Highly Active |
| Key SAR Implication | C-13 ketone is not essential for antitumor activity. | C-13 ketone is a common feature of active anthracyclines. | C-14 hydroxyl group enhances potency. |
Computational Approaches to SAR and Target Binding
In the field of medicinal chemistry, computational methods are indispensable for accelerating the drug discovery process. For complex molecules like Feudomycin A and its analogues, which belong to the anthracycline class of antibiotics, these in silico techniques provide profound insights into their structure-activity relationships (SAR). bohrium.com Computational approaches allow researchers to model and predict how subtle changes in the chemical structure of a compound will affect its interaction with biological targets, such as DNA and topoisomerase II. nih.gov By simulating these interactions at an atomic level, it is possible to rationalize the biological activity of different analogues and guide the design of new derivatives with improved efficacy. The primary computational tools employed for these studies are molecular docking and molecular dynamics simulations, which together offer a comprehensive view of both the static and dynamic aspects of ligand-target binding.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). mdpi.com This method is crucial for understanding the SAR of Feudomycin A analogues by modeling how they interact with their biological targets, most notably DNA and associated enzymes like topoisomerase II. hilarispublisher.com The process involves placing a 3D model of the ligand into the binding site of the target and evaluating the fit using a scoring function. This function calculates a score, typically expressed as binding energy in kcal/mol, which estimates the strength of the interaction. nih.gov A more negative score generally indicates a stronger and more stable interaction. nih.gov
For anthracyclines like Feudomycin A, docking simulations can elucidate the specific binding mode, such as intercalation between DNA base pairs and interactions within the DNA grooves. nih.govnih.gov Researchers can systematically modify the structure of Feudomycin A in silico—for example, by altering substituents on the daunosamine sugar or the tetracyclic aglycone—and then dock each analogue into the target's active site. nih.gov The resulting binding scores and predicted poses reveal key information:
Identification of Critical Interactions: Docking can identify specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the target. For instance, simulations might show that the amino group on the sugar moiety forms a critical hydrogen bond with a specific DNA base pair, explaining its importance for activity. hilarispublisher.com
Ranking of Analogues: By comparing the docking scores of various analogues, chemists can rank their potential binding affinities. This allows for the prioritization of compounds for synthesis and biological testing. mdpi.com
Guidance for Rational Design: The visual and energetic data from docking studies can guide the design of new analogues with enhanced binding properties. If a particular region of the binding pocket is unoccupied, a medicinal chemist might design a new analogue with an additional functional group to fill that space and form favorable interactions. nih.gov
The table below illustrates hypothetical results from a molecular docking study of Feudomycin A analogues against a DNA-topoisomerase II complex. Such data is instrumental in building a robust SAR model.
| Compound | Modification | Docking Score (kcal/mol) | Key Predicted Interactions |
| Feudomycin A | Parent Compound | -9.8 | Intercalation at CpG site; H-bond via daunosamine sugar |
| Analogue 1 | Removal of 4'-OH on sugar | -8.5 | Loss of a key H-bond with DNA backbone |
| Analogue 2 | Addition of a halogen at C-4 | -10.5 | Enhanced hydrophobic interaction in the minor groove |
| Analogue 3 | Demethoxy at C-4 of aglycone | -10.2 | Improved fit and van der Waals contacts with protein |
| Analogue 4 | N-acetylation of daunosamine | -7.2 | Steric hindrance and loss of critical electrostatic interaction |
This table is interactive and can be sorted by column.
Molecular Dynamics Simulations for Conformational Changes and Binding Affinity
While molecular docking provides a valuable static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of binding interactions on a timescale of nanoseconds to microseconds. researchgate.net This level of detail is critical for refining the understanding of the SAR of Feudomycin A and its analogues.
MD simulations typically begin with the final pose obtained from a molecular docking study. The entire ligand-target complex, solvated in a box of water molecules and ions to mimic physiological conditions, is then simulated. nih.gov These simulations provide insights into several key areas:
Binding Stability: MD can assess the stability of the interactions predicted by docking. If a crucial hydrogen bond is maintained throughout the simulation, it confirms its importance. Conversely, if the ligand drifts out of the binding pocket, it suggests an unstable interaction. mdpi.com
Conformational Changes: Both the ligand and the target are flexible. MD simulations can capture how the target protein or DNA molecule changes its shape to accommodate the ligand, a phenomenon known as "induced fit." It can also show how the flexible parts of the Feudomycin A molecule, such as the side chain at C-9, orient themselves to optimize binding. nih.gov
Binding Free Energy Calculation: MD trajectories can be post-processed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to calculate the binding free energy. nih.gov These calculations provide a more accurate estimate of binding affinity than docking scores because they account for factors like solvation effects and entropy. nih.gov Comparing the calculated binding free energies for different Feudomycin A analogues allows for a more quantitative SAR analysis.
The following table provides a hypothetical example of binding free energy calculations derived from MD simulations for Feudomycin A analogues, complementing the initial docking results.
| Compound | Modification | Average Binding Free Energy (ΔG_bind, kcal/mol) | Stability Assessment from MD |
| Feudomycin A | Parent Compound | -45.5 ± 2.1 | Stable intercalation and minor groove binding |
| Analogue 1 | Removal of 4'-OH on sugar | -38.2 ± 3.5 | Increased flexibility of sugar ring; less stable H-bonds |
| Analogue 2 | Addition of a halogen at C-4 | -50.1 ± 1.9 | Highly stable complex; halogen stabilizes groove binding |
| Analogue 3 | Demethoxy at C-4 of aglycone | -48.8 ± 2.4 | Reduced steric clash, leading to a more stable aglycone position |
| Analogue 4 | N-acetylation of daunosamine | -25.7 ± 4.0 | Ligand shows significant movement and partial unbinding |
This table is interactive and can be sorted by column.
By integrating molecular docking with molecular dynamics simulations, researchers can build a highly detailed and dynamic model of how compounds like Feudomycin A interact with their biological targets, providing a solid foundation for understanding their structure-activity relationships and for the rational design of next-generation therapeutics. mdpi.com
Preclinical Pharmacological Investigations and Therapeutic Potential
In Vitro Studies on Cellular Systems
In vitro studies are fundamental in preclinical research to determine the biological activity of a compound at the cellular level. For Feudomycin A Hydrochloride, these studies have been crucial in assessing its potential as an antiproliferative, cytotoxic, and antimicrobial agent.
Assessment of Antiproliferative and Cytotoxic Efficacy in Diverse Cell Lines
The antiproliferative and cytotoxic effects of Feudomycin A are attributed to its ability to interfere with critical cellular processes in rapidly dividing cells, a hallmark of anthracycline antibiotics. While specific and comprehensive data on the cytotoxic efficacy of this compound across a wide array of cell lines is not extensively detailed in publicly available literature, the general mechanism of anthracyclines involves DNA intercalation and inhibition of topoisomerase II. This action leads to the disruption of DNA replication and repair, ultimately triggering apoptosis or programmed cell death in cancer cells.
Research on related compounds, such as Feudomycin B, has indicated cytotoxic effects against certain cancer cell lines. It is plausible that Feudomycin A exhibits a similar spectrum of activity. The table below hypothetically illustrates the kind of data that would be generated from such studies, showcasing the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 1: Hypothetical Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| K562 | Chronic Myelogenous Leukemia | Data not available |
Mechanistic Studies in Bacterial Models (e.g., Membrane Disruption, Ion Transport Interference)
Feudomycin A, as an antibiotic, has also been examined for its activity against various bacterial strains. The mechanisms underlying its antibacterial action are thought to involve the disruption of the bacterial cell membrane and interference with essential cellular functions.
Studies on the broader class of anthracyclines and related compounds suggest that they can impact bacterial membrane integrity. This can occur through interactions with the lipid bilayer, leading to increased permeability and leakage of intracellular components. Furthermore, interference with ion transport across the bacterial membrane is another potential mechanism. By disrupting the electrochemical gradients necessary for processes like ATP synthesis and nutrient uptake, these compounds can effectively halt bacterial growth and viability.
Specific mechanistic studies on this compound's effects on bacterial membrane potential, permeability, or specific ion channels are not extensively documented in the available scientific literature.
Synergy Studies with Other Bioactive Compounds
The combination of antimicrobial or anticancer agents can often lead to synergistic effects, where the combined efficacy is greater than the sum of the individual effects. Such studies are crucial for developing more effective therapeutic regimens and overcoming drug resistance.
There is a recognized potential for Feudomycin A to act synergistically with other bioactive compounds. For instance, in an antimicrobial context, it could be combined with other antibiotics that have different mechanisms of action. This could broaden the spectrum of activity and reduce the likelihood of resistance development. In cancer therapy, combining Feudomycin A with other chemotherapeutic agents or targeted therapies could enhance tumor cell killing and allow for the use of lower, less toxic doses of each drug.
However, specific in vitro synergy studies detailing the interactions of this compound with other named bioactive compounds are not readily found in the public domain.
In Vivo Studies in Animal Models (Focus on Mechanistic Insights)
Following promising in vitro results, in vivo studies in animal models are the next critical step in preclinical evaluation. These studies provide insights into a compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.
Evaluation of Efficacy in Relevant Disease Models (e.g., Tumor Xenografts, Infection Models)
To assess the antitumor potential of this compound in a living system, researchers would typically utilize tumor xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which then develop tumors. The mice are subsequently treated with the test compound to evaluate its ability to inhibit tumor growth or cause tumor regression.
Similarly, to evaluate its antibacterial efficacy in vivo, infection models would be employed. These models involve infecting animals with a specific pathogen and then administering the antibiotic to determine its effectiveness in clearing the infection and improving survival rates.
Despite the logical progression to such studies, detailed reports of in vivo efficacy studies for this compound in either tumor xenograft or infection models are not widely available in the scientific literature.
Elucidation of Molecular Pathways in Organismal Contexts
A key aspect of in vivo research is to understand the molecular pathways that are modulated by the compound in the context of a whole organism. This can involve analyzing tissues and tumors from treated animals to assess changes in gene expression, protein levels, and signaling pathways. For an anthracycline like Feudomycin A, this could include investigating the induction of apoptosis-related pathways (e.g., caspase activation), DNA damage responses, and effects on tumor angiogenesis and metastasis.
As with other areas of in vivo research for this compound, specific studies elucidating its impact on molecular pathways in animal models have not been extensively published.
Advanced Research on Target Identification
The therapeutic effects of a drug are intrinsically linked to its interaction with specific molecular targets within the body. Identifying these targets is a critical step in drug development, providing insights into the mechanism of action and potential avenues for therapeutic application. In the case of this compound, researchers are employing a range of experimental and computational approaches to elucidate its direct protein and enzyme targets.
Experimental Approaches for Elucidating Direct Protein/Enzyme Targets
Several experimental strategies are being utilized to pinpoint the direct molecular targets of this compound. These methods are designed to identify and validate the physical interaction between the compound and its protein or enzyme partners.
One of the key experimental approaches involves affinity chromatography. In this technique, a modified version of Feudomycin A is immobilized on a solid support. A complex mixture of cellular proteins is then passed over this support. Proteins that bind to Feudomycin A are retained, while others are washed away. The bound proteins can then be eluted and identified using techniques such as mass spectrometry. This method allows for the direct identification of proteins that have a physical affinity for the drug.
Another powerful technique is the use of chemical probes. These are modified versions of Feudomycin A that carry a reactive group or a tag. When introduced to cells or cell lysates, the probe binds to its target protein(s). The reactive group can then be activated, often by light, to form a permanent covalent bond with the target. The tag, such as biotin, allows for the subsequent isolation and identification of the protein-drug complex.
Enzyme inhibition assays are also crucial for identifying enzyme targets. These assays measure the effect of this compound on the activity of specific enzymes. A decrease in enzyme activity in the presence of the compound suggests that it may be a direct inhibitor. By screening a panel of enzymes, researchers can narrow down the potential targets of Feudomycin A.
The following table summarizes the experimental approaches used for target identification:
Interactive Data Table: Experimental Approaches for Target Identification| Technique | Principle | Outcome |
| Affinity Chromatography | Immobilized Feudomycin A captures binding proteins from a cell lysate. | Identification of proteins with direct physical affinity for Feudomycin A. |
| Chemical Probes | A modified, tagged version of Feudomycin A covalently binds to its target(s) for isolation. | Identification of direct binding partners of Feudomycin A in a cellular context. |
| Enzyme Inhibition Assays | The effect of Feudomycin A on the activity of specific enzymes is measured. | Identification of enzymes that are directly inhibited by Feudomycin A. |
Bioinformatic and Proteomic Strategies for De Novo Target Discovery
In addition to experimental methods, computational and large-scale proteomic approaches are playing an increasingly important role in the de novo discovery of drug targets. These strategies leverage existing biological data and advanced analytical techniques to predict and identify potential targets of this compound.
Bioinformatic approaches often involve "in silico" screening, where the three-dimensional structure of Feudomycin A is computationally docked against a library of protein structures. This allows researchers to predict which proteins are most likely to bind to the compound based on their structural and chemical complementarity. The results of these virtual screens can then be used to prioritize candidates for experimental validation.
Another bioinformatic strategy is to compare the gene expression profiles of cells treated with Feudomycin A to those of untreated cells. Significant changes in the expression of certain genes can provide clues about the pathways and proteins that are affected by the drug, indirectly pointing towards its potential targets.
Proteomic strategies, such as thermal proteome profiling (TPP), offer a powerful way to identify drug targets in a live-cell setting. TPP is based on the principle that when a drug binds to a protein, it often increases the protein's thermal stability. By heating cells treated with Feudomycin A to various temperatures and then measuring the amount of each protein that remains soluble, researchers can identify proteins that are stabilized by the drug, indicating a direct interaction.
The table below outlines the bioinformatic and proteomic strategies for target discovery:
Interactive Data Table: Bioinformatic and Proteomic Strategies| Strategy | Principle | Outcome |
| In Silico Docking | The 3D structure of Feudomycin A is computationally fitted into the binding sites of a library of proteins. | Prediction of potential protein targets based on structural complementarity. |
| Gene Expression Profiling | Changes in gene expression in response to Feudomycin A treatment are analyzed. | Identification of cellular pathways affected by the drug, suggesting potential targets. |
| Thermal Proteome Profiling (TPP) | The change in thermal stability of proteins upon binding to Feudomycin A is measured across the proteome. | Identification of direct protein targets in a live-cell environment. |
Through the combined application of these advanced experimental and computational approaches, researchers are steadily building a comprehensive picture of the molecular interactions of this compound. This knowledge is essential for understanding its mechanism of action and for guiding its future development as a potential therapeutic agent.
Analytical and Methodological Advancements in Feudomycin a Research
Techniques for Isolation and Purification
The initial challenge in studying Feudomycin A Hydrochloride is its isolation from the source, typically a microbial fermentation broth. The process requires a multi-step approach to separate the target compound from a complex mixture of media components and other secondary metabolites. nih.gov
Solvent Extraction: The process often begins with solvent extraction, where the fermentation broth is partitioned with an organic solvent. nih.gov The choice of solvent (e.g., ethyl acetate, methanol, chloroform) is critical and is based on the polarity and solubility of Feudomycin A. nih.gov This step serves to concentrate the compound and remove highly polar or non-polar impurities. hilarispublisher.com
Chromatographic Methods: Following initial extraction, various chromatographic techniques are essential for purification. hilarispublisher.com
Column Chromatography: This is a fundamental preparative technique used for the initial fractionation of the crude extract. column-chromatography.com The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and solvents of increasing polarity are used to elute the compounds. nih.govcolumn-chromatography.com Fractions are collected and tested for the presence of Feudomycin A.
Solid-Phase Extraction (SPE): SPE is a refined chromatographic technique used for sample cleanup and concentration. sigmaaldrich.comaffinisep.com It is highly selective and can rapidly isolate analytes from complex liquid samples by adsorbing them onto a solid stationary phase. sigmaaldrich.com This method is particularly advantageous as it reduces solvent consumption and can be automated. chromatographyonline.com Different sorbents can be used, with polymeric adsorbents often showing high efficiency for antibiotic extraction. researchgate.net
High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, preparative HPLC is the method of choice. It offers high resolution and sensitivity, allowing for the separation of Feudomycin A from closely related structural analogs. hilarispublisher.com
| Technique | Principle | Application in Feudomycin A Research |
| Solvent Extraction | Differential solubility of the compound in immiscible liquids. | Initial concentration from fermentation broth and removal of major impurities. |
| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | Gross fractionation of the crude extract to separate compound classes. |
| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. | Rapid cleanup, concentration, and selective isolation prior to analysis. |
| Preparative HPLC | High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Final purification step to achieve high-purity this compound for structural and biological studies. |
Spectroscopic Methods for Structural Elucidation and Confirmation
Once a pure sample of this compound is obtained, its chemical structure must be determined. This is accomplished through a combination of spectroscopic techniques that provide detailed information about its atomic composition, connectivity, and stereochemistry. nih.gov
NMR spectroscopy is the most powerful tool for determining the complete structure of organic molecules in solution. hyphadiscovery.com A suite of 1D and 2D NMR experiments is used to piece together the molecular puzzle of Feudomycin A.
¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment of each proton, while coupling constants (J) reveal adjacent protons.
¹³C NMR (Carbon NMR): Reveals the number and type of carbon atoms in the molecule (e.g., C, CH, CH₂, CH₃).
2D NMR Experiments: These experiments are crucial for establishing the complete molecular framework.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out spin systems within the molecule. hyphadiscovery.com
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). hyphadiscovery.com
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which helps in determining the relative stereochemistry and conformation of the molecule.
| NMR Experiment | Information Provided | Relevance to Feudomycin A Structure |
| ¹H NMR | Chemical environment and connectivity of protons. | Defines proton-bearing fragments and their immediate neighbors. |
| ¹³C NMR | Number and type of carbon atoms. | Establishes the carbon skeleton of the molecule. |
| COSY | ¹H-¹H spin-spin coupling networks. | Connects adjacent protons to build structural fragments. |
| HSQC | Direct ¹H-¹³C correlations. | Assigns protons to their directly attached carbons. |
| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Links structural fragments together to form the complete molecule. |
| NOESY | Through-space ¹H-¹H correlations. | Elucidates relative stereochemistry and 3D conformation. |
Mass spectrometry provides the precise molecular weight and elemental composition of a molecule, as well as information about its structure through fragmentation analysis. metabolomicscentre.nl
High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion (M⁺). nih.gov This allows for the calculation of a unique molecular formula (e.g., CₓHᵧN₂OₐCl).
Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the proposed structure. wisdomlib.orglibretexts.org Techniques like tandem mass spectrometry (MS/MS) are used to systematically fragment ions and piece together structural motifs. nih.gov
These spectroscopic methods provide complementary information about the functional groups and stereochemical properties of this compound.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light in the UV and visible regions. It is used to identify the presence of chromophores (light-absorbing functional groups), such as conjugated systems or aromatic rings, within the molecule. The wavelength of maximum absorbance (λmax) is characteristic of the chromophore. nih.gov
IR Spectroscopy: Infrared spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate. It is an excellent tool for identifying the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (-NH) groups.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These chiroptical techniques are essential for studying chiral molecules like Feudomycin A. rsc.orgnih.gov They measure the differential interaction of the molecule with left and right circularly polarized light. libretexts.org The resulting spectra, known as Cotton effects, can provide information about the absolute configuration and conformation of stereocenters within the molecule. kud.ac.in
| Spectroscopic Method | Principle | Information Gained for Feudomycin A |
| UV-Vis | Absorption of UV-visible light by electronic transitions. | Identifies chromophores (e.g., conjugated double bonds, aromatic rings). |
| IR | Absorption of infrared radiation by molecular vibrations. | Confirms presence of key functional groups (e.g., -OH, C=O, N-H). |
| CD/ORD | Differential absorption/refraction of circularly polarized light. | Helps determine absolute stereochemistry and molecular conformation. |
Chromatographic Techniques for Separation and Analysis
Analytical chromatography is used for both the qualitative and quantitative analysis of this compound, ensuring purity and stability.
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method used for preliminary screening and monitoring the progress of purification. longdom.org A sample is spotted on a plate coated with a stationary phase (like silica gel), and a solvent (mobile phase) moves up the plate, separating the components. nih.gov The retention factor (Rf) value is used for identification. TLC can also be combined with bioautography to directly detect antimicrobial activity on the plate. chromatographyonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the analysis of pharmaceutical compounds. It offers high sensitivity and separation efficiency. nih.gov An analytical HPLC method for Feudomycin A would involve selecting an appropriate column (e.g., C18 reversed-phase) and optimizing the mobile phase composition to achieve a sharp, symmetrical peak with a specific retention time, allowing for accurate quantification.
Genomic and Proteomic Approaches in Biosynthesis and Mechanism Studies
Genomic and proteomic studies are fundamental to understanding how microorganisms synthesize complex molecules like Feudomycin A. These approaches allow researchers to connect the genetic blueprint of an organism to the functional proteins responsible for building natural products.
Whole-Genome Sequencing and Genome Mining for Novel Biosynthetic Gene Clusters
The biosynthesis of complex natural products such as the angucycline antibiotic Feudomycin A is orchestrated by a series of enzymes encoded by genes clustered together in the microbial genome. This collection of genes is known as a biosynthetic gene cluster (BGC). The advent of whole-genome sequencing has revolutionized the discovery of these BGCs.
Genome mining is the process of computationally scanning sequenced genomes to identify putative BGCs. For polyketides like the feudomycins, bioinformatic tools can identify characteristic genes encoding polyketide synthases (PKS), which are large, multi-domain enzymes that assemble the carbon skeleton of the molecule from simple acyl-CoA precursors.
For instance, the BGCs for other angucycline antibiotics, such as landomycin, ravidomycin, and chrysomycin, have been successfully identified and characterized in various Streptomyces species. nih.govnih.govnbuv.gov.ua The cloning and sequencing of these clusters have revealed the genetic organization of PKS genes, as well as genes for tailoring enzymes that modify the polyketide backbone, and genes for the biosynthesis and attachment of sugar moieties. nih.govnih.gov
A typical angucycline BGC contains genes for:
Type II Polyketide Synthases: Including a minimal PKS composed of a ketosynthase α (KSα), a ketosynthase β (KSβ, or chain length factor), and an acyl carrier protein (ACP).
Tailoring Enzymes: Such as cyclases, oxygenases, and reductases that modify the initial polyketide chain to form the characteristic angular tetracyclic structure.
Glycosyltransferases: Enzymes that attach sugar units to the aglycone.
Sugar Biosynthesis Genes: For the production of the specific deoxy sugars found in the final molecule.
Regulatory and Resistance Genes: That control the expression of the BGC and protect the producing organism from the antibiotic's effects.
The identification of the feudomycin BGC would follow a similar strategy, involving the sequencing of the genome of the producing Streptomyces strain and subsequent analysis with bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The table below illustrates the types of genes typically found in the BGC of a related angucycline, landomycin A. secondarymetabolites.org
| Gene | Proposed Function | Homology |
| lanK | Ketosynthase α (KSα) | Acyl-CoA transferase |
| lanL | Ketosynthase β (KSβ) | Acyl-CoA transferase |
| lanM | Acyl Carrier Protein (ACP) | Phosphopantetheine binding |
| lanE | Aromatase/Cyclase | Steroidogenic enzyme |
| lanZ1 | Oxygenase | Monooxygenase |
| lanGT1 | Glycosyltransferase | UDP-glycosyltransferase |
| lanI | Regulatory Protein | Transcriptional regulator |
Proteomics for Enzyme Activity and Expression Analysis
While genomics reveals the biosynthetic potential of an organism, proteomics provides a direct window into the functional expression of the encoded enzymes. Proteomic analysis involves the large-scale study of proteins, particularly their structures and functions. In the context of Feudomycin A biosynthesis, proteomics can be used to identify and quantify the proteins expressed from its BGC under different growth conditions.
A common approach is to use mass spectrometry-based proteomics to compare the protein profiles of the Streptomyces strain when it is producing the antibiotic versus when it is not. This can be achieved by growing the bacteria under inducing and non-inducing conditions. The proteins that are significantly upregulated during antibiotic production are likely part of the biosynthetic pathway.
Quantitative proteomics techniques, such as iTRAQ (isobaric tags for relative and absolute quantitation), have been used to study the developmental cycle of Streptomyces coelicolor, revealing a switch from primary to secondary metabolism that coincides with the expression of antibiotic biosynthetic enzymes. nih.gov Such studies can provide insights into the optimal timing and conditions for Feudomycin A production.
Furthermore, "proteomining" is an approach that links expressed BGCs to the production of specific secondary metabolites. nih.gov This strategy involves correlating the expression of proteins from a particular BGC with the presence of a metabolite of interest in the culture extract. This can be particularly useful for identifying the products of "orphan" BGCs, where the corresponding molecule is unknown.
The table below summarizes key enzymes in antibiotic biosynthesis that can be targeted for proteomic analysis in Streptomyces.
| Enzyme Class | Function in Biosynthesis | Proteomic Detection Method |
| Polyketide Synthases (PKS) | Assembly of the polyketide backbone | Shotgun proteomics, targeted MS |
| Glycosyltransferases | Attachment of sugar moieties | Affinity purification, mass spectrometry |
| Oxygenases/Reductases | Modification of the aglycone | 2D-gel electrophoresis, mass spectrometry |
| Regulatory Proteins | Control of BGC expression | Quantitative proteomics (iTRAQ, SILAC) |
Advanced Computational Modeling for Drug Design and Discovery
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of new drugs and the optimization of existing ones. These methods can be applied to Feudomycin A to understand its properties and to guide the search for novel, more effective analogs.
Quantum Mechanical Calculations for Electronic Properties
Quantum mechanics (QM) provides the most accurate theoretical description of the electronic structure of molecules. QM calculations can be used to determine a wide range of properties of this compound that are crucial for its biological activity, including its three-dimensional structure, charge distribution, and reactivity. nih.gov
By solving the Schrödinger equation for the molecule, QM methods can provide insights into:
Molecular Geometry: Predicting the most stable conformation of the molecule, which is essential for understanding how it interacts with its biological target.
Electronic Properties: Calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's ability to donate or accept electrons in chemical reactions.
Spectroscopic Properties: Simulating spectroscopic data, such as NMR and UV-Vis spectra, which can aid in the structural elucidation of the compound.
Reaction Mechanisms: Modeling the transition states and reaction pathways of enzymatic reactions, which can help to elucidate the biosynthetic steps.
The table below lists some key electronic properties that can be calculated for Feudomycin A using quantum mechanical methods and their relevance to its function.
| Property | Description | Relevance to Drug Action |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Electrostatic Potential | The charge distribution around the molecule. | Determines how the molecule interacts with its biological target through electrostatic interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences the molecule's solubility and ability to cross cell membranes. |
| Bond Dissociation Energy | The energy required to break a specific chemical bond. | Can provide insights into the molecule's stability and potential metabolic pathways. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target and elicit a particular biological response. nih.govnih.gov A pharmacophore model for Feudomycin A would be developed based on its known structure and the structures of other related and active angucycline antibiotics.
The key steps in pharmacophore modeling include:
Feature Identification: Identifying the important chemical features, such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings.
Model Generation: Creating a 3D model that represents the spatial arrangement of these features.
Model Validation: Testing the model's ability to distinguish between known active and inactive compounds.
Once a validated pharmacophore model is established, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.gov This allows for the rapid identification of new molecules that are likely to have the desired biological activity. Virtual screening can be used to:
Discover Novel Scaffolds: Identify new chemical structures that fit the pharmacophore model and could be developed into new drugs.
Identify Analogs of Feudomycin A: Search for compounds with similar pharmacophoric features but potentially improved properties, such as increased potency or reduced toxicity.
Guide Combinatorial Chemistry: Design libraries of new compounds that are focused on the key features of the pharmacophore.
The following table outlines the typical features of a pharmacophore model for a complex natural product inhibitor.
| Pharmacophore Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Interaction with donor groups on the target protein. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | Interaction with acceptor groups on the target protein. |
| Hydrophobic (HYD) | A nonpolar region of the molecule. | Interaction with hydrophobic pockets in the target's binding site. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Pi-pi stacking interactions with aromatic residues in the target. |
Future Directions and Emerging Research Avenues for Feudomycin a Hydrochloride
Exploration of Undiscovered Biosynthetic Pathways for Novel Analogues
The biosynthesis of natural products like Feudomycin A in Streptomyces species is a complex process involving intricate enzymatic pathways. A significant portion of the biosynthetic gene clusters (BGCs) in these organisms remain silent or uncharacterized under standard laboratory conditions. Future research can focus on activating these cryptic BGCs to produce novel analogues of Feudomycin A. Techniques such as genome mining, heterologous expression of BGCs, and the manipulation of regulatory elements can be employed to uncover these undiscovered pathways. The exploration of these pathways could lead to the generation of a library of Feudomycin A-related compounds with potentially improved therapeutic properties.
For instance, different strains of Streptomyces are known to produce a variety of secondary metabolites through distinct biosynthetic routes. frontiersin.org By understanding and engineering these pathways, it may be possible to create novel Feudomycin A analogues with altered substitutions on the anthracycline core or modifications to the daunosamine (B1196630) sugar moiety, which is crucial for biological activity. hilarispublisher.com
Rational Design of Feudomycin A Derivatives with Enhanced Specificity
A primary challenge with many chemotherapeutic agents, including anthracyclines, is their off-target toxicity. Rational drug design presents a powerful strategy to develop Feudomycin A derivatives with enhanced specificity for cancer cells, thereby minimizing adverse effects. This approach involves a deep understanding of the structure-activity relationships (SAR) of Feudomycin A and its interactions with its biological targets, such as topoisomerase II and DNA. ineosopen.org
Computational modeling and structural biology techniques can be utilized to design modifications to the Feudomycin A molecule that enhance its binding affinity and selectivity for tumor-specific targets. For example, modifications to the aglycone or the amino sugar have been shown to significantly impact the cytotoxic activity and subcellular localization of anthracycline derivatives. nih.gov The goal is to create derivatives that exhibit potent anticancer activity while having a reduced impact on healthy tissues.
Table 1: Potential Modifications for Enhanced Specificity of Feudomycin A Derivatives
| Molecular Moiety | Potential Modification | Desired Outcome |
| Aglycone Ring | Introduction of specific substituents | Increased binding affinity to cancer-specific targets |
| Daunosamine Sugar | Alteration of stereochemistry or addition of functional groups | Modulation of DNA intercalation and topoisomerase II inhibition |
| Side Chains | Attachment of tumor-targeting ligands | Targeted delivery to cancer cells |
Integration of Artificial Intelligence and Machine Learning in Feudomycin A Research
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.govnih.govrsc.org These technologies can significantly accelerate research on Feudomycin A Hydrochloride by processing vast datasets and identifying complex patterns that are not readily apparent through traditional methods.
AI-Driven Prediction of Biological Activity and SAR
AI and ML algorithms can be trained on existing data from other anthracyclines and related compounds to predict the biological activity and structure-activity relationships (SAR) of novel Feudomycin A derivatives. stanford.eduacs.orgnih.gov By analyzing the chemical structures and associated biological data, these models can forecast properties such as cytotoxicity, target binding affinity, and potential off-target effects. This predictive capability allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. acs.org
AI for De Novo Molecule Design Inspired by Feudomycin A
Role of Feudomycin A in Combating Antimicrobial Resistance (AMR)
Antimicrobial resistance (AMR) is a critical global health threat, necessitating the discovery of new antimicrobial agents. frontiersin.org Some anthracyclines have demonstrated potential as antibacterial agents, and this avenue warrants exploration for Feudomycin A. nih.gov Research could focus on evaluating the activity of this compound against a panel of multidrug-resistant bacterial strains. nih.govport.ac.uk
Furthermore, some anthracyclines have been shown to potentiate the activity of existing antibiotics against resistant Gram-negative bacteria. oup.com Investigating whether Feudomycin A can act as an adjuvant to resensitize resistant bacteria to conventional antibiotics could provide a valuable strategy in the fight against AMR. mjima.orglabiotech.eu The potential mechanisms of action, such as inhibition of efflux pumps or disruption of bacterial cell membranes, would be key areas of investigation. frontiersin.org
Investigation of Epigenetic and Transcriptomic Modulation by Feudomycin A
Anthracyclines are known to exert their effects not only through direct DNA damage but also by modulating epigenetic and transcriptomic landscapes within cells. nih.gov Future research should investigate the impact of this compound on these processes.
Epigenetic Modulation: Studies on other anthracyclines have revealed their ability to induce changes in DNA methylation and histone modifications. frontiersin.orgnih.govfrontiersin.org Investigating whether Feudomycin A causes similar epigenetic alterations could provide insights into its mechanisms of action and potential long-term effects. researchgate.net Understanding these epigenetic changes may also help in developing strategies to mitigate some of the adverse effects associated with anthracycline therapy.
Transcriptomic Modulation: Transcriptomic analysis, such as RNA sequencing, can provide a comprehensive view of the changes in gene expression induced by Feudomycin A treatment. mdpi.comnih.gov By identifying the genes and cellular pathways that are up- or down-regulated, researchers can gain a deeper understanding of the cellular response to the compound. biorxiv.orgresearchgate.netstanford.edu This information can be crucial for identifying biomarkers of response and resistance, as well as for elucidating the full spectrum of its biological activities.
Q & A
Q. How is the solubility profile of this compound determined for in vitro assays?
- Procedure : Use a shake-flask method with buffered solutions (pH 1.2–7.4) at 37°C. Quantify saturation solubility via UV spectrophotometry or HPLC. For low-solubility compounds, employ co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., polysorbate 80) to mimic physiological conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory results in this compound’s bioactivity across different cell lines?
- Troubleshooting :
- Validate cell line authenticity (STR profiling) and passage number consistency.
- Standardize assay conditions: serum-free media, incubation time (e.g., 24–72 hrs), and drug exposure protocols.
- Include positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability metrics (e.g., MTT assay). Cross-validate using orthogonal methods like flow cytometry for apoptosis .
Q. What strategies minimize polymorphic variations during this compound synthesis?
- Optimization : Control crystallization by using polar aprotic solvents (e.g., methanol/isopropanol mixtures) at 10–25°C. Monitor pH (2.5–3.0) with aqueous HCl to ensure salt formation. Characterize polymorphs via XRPD and DSC, and employ seeding techniques to favor the desired crystalline form .
Q. How should stability studies be designed to assess this compound under accelerated storage conditions?
- Protocol : Conduct ICH-compliant studies at 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) over 6–12 months. Analyze degradation products using LC-MS and quantify hydrolytic/oxidative impurities (e.g., N-oxide derivatives). Establish acceptance criteria for potency (90–110% label claim) and degradation products (<0.5% individual, <2.0% total) .
Q. What in vitro-in vivo correlation (IVIVC) models are suitable for this compound pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
